3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464642
InChI: InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
SMILES: CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol

3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13464642

Molecular Formula: C16H21ClN2O3

Molecular Weight: 324.80 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
IUPAC Name benzyl 3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Standard InChI Key PQAQBTSRUNSGID-UHFFFAOYSA-N
SMILES CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₆H₂₁ClN₂O₃, reflects its intricate architecture:

  • Pyrrolidine core: A five-membered nitrogen-containing heterocycle that enhances conformational rigidity.

  • Chloroacetyl group (-CO-CH₂Cl): Introduces electrophilic reactivity, enabling nucleophilic substitution reactions.

  • Benzyl ester (-CO-OCH₂C₆H₅): Serves as a protecting group for carboxylic acids, facilitating synthetic manipulations.

The IUPAC name, benzyl 3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate, systematically describes its substituents and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₁ClN₂O₃
Molar Mass324.80 g/mol
CAS Number1353974-10-3
SMILES NotationCCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three principal stages:

  • Pyrrolidine Functionalization: Introduction of the ethylamino group via alkylation of pyrrolidine using ethylamine and a halogenated reagent.

  • Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions to attach the chloroacetyl moiety.

  • Benzyl Ester Formation: Steglich esterification with benzyl alcohol, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial-scale production often utilizes continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 75%.

Reactivity and Functional Transformations

Key Reaction Types

  • Nucleophilic Substitution: The chloroacetyl group reacts with amines (e.g., piperidine) to form secondary amides.

  • Ester Hydrolysis: Under acidic or basic conditions, the benzyl ester cleaves to yield the free carboxylic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

Table 2: Common Derivatives and Their Applications

DerivativeApplicationReference
3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acidPeptide synthesis
3-[(2-Hydroxy-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterProdrug development

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.

  • Antimicrobials: Derivatives exhibit moderate activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 16 µg/mL).

Organic Synthesis

  • Protecting Group Strategy: The benzyl ester facilitates carboxylic acid protection in multi-step syntheses.

  • Chiral Building Block: The pyrrolidine core’s stereochemistry enables asymmetric synthesis of bioactive molecules.

ParameterRequirement
Temperature2–8°C (under inert atmosphere)
Light ExposureProtect from UV
Shelf Life24 months

Related Compounds and Structural Analogues

Comparative Analysis

Compound NameMolecular FormulaKey Difference
3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₇H₂₃ClN₂O₃Isopropyl vs. ethyl group
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₆H₂₁ClN₂O₃R-configuration at C3

The ethylamino variant exhibits superior aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for isopropyl analogue) .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in mammalian models.

  • Target Identification: Use affinity chromatography to map protein binding partners.

  • Green Synthesis: Develop catalytic methods to replace stoichiometric reagents like DCC.

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